molecular formula C16H21N3O B2666680 N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide CAS No. 2361639-39-4

N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide

Katalognummer B2666680
CAS-Nummer: 2361639-39-4
Molekulargewicht: 271.364
InChI-Schlüssel: LXTAOOGQYAHCGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide, also known as JNJ-1661010, is a novel compound that has been synthesized and studied for its potential use in the field of neuroscience. This compound has been found to have a unique mechanism of action and has shown promising results in various scientific research applications.

Wirkmechanismus

The mechanism of action of N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin, which leads to increased levels of these neurotransmitters in the brain. This compound also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including increased levels of dopamine, norepinephrine, and serotonin in the brain. This compound has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to have no significant effect on locomotor activity, suggesting that it does not cause sedation or motor impairment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide is its unique mechanism of action, which makes it a promising candidate for the treatment of various neurological disorders. This compound has also been found to have good pharmacokinetic properties, including high oral bioavailability and good brain penetration. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.

Zukünftige Richtungen

There are several future directions for the study of N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide, including further optimization of its pharmacokinetic properties, the development of more potent analogs, and the evaluation of its efficacy in clinical trials. Additionally, this compound may have potential applications in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Overall, this compound represents a promising new compound for the treatment of various neurological disorders, and further research in this area is warranted.

Synthesemethoden

The synthesis of N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide involves several steps, including the reaction of 4-bromoaniline with ethyl acrylate to form an intermediate compound, which is then reacted with 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]pyrazine to form the final product. The synthesis of this compound has been optimized to produce high yields and purity.

Wissenschaftliche Forschungsanwendungen

N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide has been extensively studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and addiction. This compound has been found to have a unique mechanism of action, which involves the modulation of several neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin, which are all important neurotransmitters involved in mood regulation.

Eigenschaften

IUPAC Name

N-[4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-2-16(20)17-13-5-7-14(8-6-13)19-11-10-18-9-3-4-15(18)12-19/h2,5-8,15H,1,3-4,9-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTAOOGQYAHCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)N2CCN3CCCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.